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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate

CAS No.: 53663-32-4

Cat. No.: B1615037

Get Quote

Part 1: Core Identity & Executive Summary
Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized keto-ester intermediate

used primarily in the synthesis of complex bioactive molecules, including prostaglandins and

branched-chain fatty acid derivatives. Its structure features a terminal methyl ester, a central

ketone functionality at the C4 position, and an isobutyl-like branching at the tail, making it a

versatile "chimeric" building block that combines the reactivity of aliphatic esters with the

electrophilicity of ketones.

Chemical Identity Table[1]
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Property Value

CAS Number 53663-32-4

IUPAC Name Methyl 7-methyl-4-oxooctanoate

Molecular Formula C₁₀H₁₈O₃

Molecular Weight 186.25 g/mol

SMILES COC(=O)CCC(=O)CCC(C)C

Physical State Colorless to pale yellow liquid

Solubility
Soluble in organic solvents (DCM, THF, EtOAc);

limited water solubility

Part 2: Synthesis Protocols
The synthesis of Methyl 7-methyl-4-oxooctanoate requires precision to establish the C4-

ketone and the C7-methyl branching without over-alkylation. Two primary methodologies are

recognized: the Collman Reagent Method (nucleophilic acylation) and the Cycloheptanone

Ring-Opening Method.

Method A: Nucleophilic Acylation via Disodium
Tetracarbonylferrate
This method utilizes "Collman's Reagent" (Na₂Fe(CO)₄) to couple an alkyl halide with an acyl

equivalent, offering high regioselectivity.

Reagents:

Disodium tetracarbonylferrate (Na₂Fe(CO)₄)

Methyl 6-bromohexanoate (or equivalent precursor)

Isobutyl iodide (1-iodo-2-methylpropane)

Solvent: N-Methylpyrrolidinone (NMP) or THF
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Atmosphere: Strictly inert (Argon/Nitrogen)

Protocol:

Complex Formation: In a flame-dried flask under argon, dissolve Na₂Fe(CO)₄ (1.0 equiv) in

dry NMP.

Oxidative Addition: Add the alkyl halide (e.g., isobutyl iodide) dropwise at -20°C. Stir for 1

hour to form the anionic alkyliron complex [R-Fe(CO)₄]⁻.

Migratory Insertion: Introduce CO gas (1 atm) or triphenylphosphine (PPh₃) to induce

migratory insertion, converting the alkyl-iron species into an acyl-iron anion.

Coupling: Add the second electrophile (e.g., methyl acrylate precursor or specific halo-ester)

to trap the acyl complex. Note: For 4-oxooctanoate derivatives, a common variation involves

reacting the iron-acyl complex with an acrylate Michael acceptor or a halo-ester.

Quenching: Quench with acetic acid/water. Extract with diethyl ether.

Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Method B: Cycloheptanone Ring Expansion/Cleavage
A scalable route involving the functionalization of a cyclic ketone followed by oxidative

cleavage.

Protocol:

Alkylation: React cycloheptanone with methyl iodide/LDA to install the methyl group at the 4-

position (requires directing group or specific conditions for regiocontrol) or start with 4-

methylcycloheptanone.

Oxidative Cleavage: Treat the substituted cycloheptanone with m-CPBA (Baeyer-Villiger

oxidation) to form the lactone.

Methanolysis: Open the lactone ring using acidic methanol (MeOH/H₂SO₄) to yield the

hydroxy-ester.
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Oxidation: Oxidize the secondary alcohol to the ketone using Jones Reagent or Dess-Martin

Periodinane to yield Methyl 7-methyl-4-oxooctanoate.

Part 3: Applications in Drug Development
Prostaglandin & Lipid Mediator Synthesis
The 1,4-dicarbonyl motif (masked or explicit) in Methyl 7-methyl-4-oxooctanoate renders it a

critical intermediate for cyclopentenone synthesis via the intramolecular aldol condensation

(Piancatelli rearrangement or similar cyclizations).

Mechanism: The C4-ketone serves as the electrophile, while the alpha-methylene of the

ester (or a derived enolate) acts as the nucleophile.

Target: Precursor for E-series prostaglandins (e.g., Misoprostol analogs) where the side

chain requires specific branching (7-methyl) to modulate metabolic stability against beta-

oxidation.

The "Magic Methyl" Effect
In medicinal chemistry, the C7-methyl group is not merely structural; it acts as a conformational

lock.

Lipophilicity: Increases logP, improving membrane permeability.

Metabolic Blocking: The branching at C7 hinders enzymatic attack at the terminal positions,

extending the half-life of fatty acid mimetic drugs.

Visualization: Synthesis & Application Workflow
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Process Flow

Disodium Tetracarbonylferrate
(Na₂Fe(CO)₄) Acyl-Iron Intermediate

[R-CO-Fe(CO)₃L]⁻

+ Alkyl Halide
-20°C, NMP

Isobutyl Iodide
(R-I)

Methyl 7-methyl-4-oxooctanoate
(CAS: 53663-32-4) + Methyl Acrylate/H+

Michael Addition

Intramolecular Aldol
(Base Catalyzed)Synthetic Divergence

Cyclopentenone Core
(Prostaglandin Analog) - H₂O

Click to download full resolution via product page

Caption: Synthesis pathway from Collman's reagent to the target keto-ester and its

downstream application in prostaglandin scaffold construction.

Part 4: Analytical Characterization (Predicted)
As a specific reference standard may not be in every library, the following diagnostic signals

are predicted based on the structure and analogous ethyl esters.

Nuclear Magnetic Resonance (NMR)[2][3][4]
¹H NMR (400 MHz, CDCl₃):

δ 3.66 (s, 3H): Methyl ester singlet (-OCH₃).

δ 2.58 (t, 2H): Methylene adjacent to ketone (C3-H).

δ 2.42 (t, 2H): Methylene adjacent to ketone (C5-H).

δ 2.35 (t, 2H): Methylene adjacent to ester (C2-H).

δ 1.50 (m, 1H): Methine proton at branching point (C7-H).
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δ 1.45 (m, 2H): Methylene linker (C6-H).

δ 0.88 (d, 6H): Geminal dimethyl group (Terminal isopropyl).

¹³C NMR (100 MHz, CDCl₃):

~209 ppm: Ketone Carbonyl (C=O).

~173 ppm: Ester Carbonyl (C=O).

~51 ppm: Methoxy carbon.

~42-37 ppm: Alpha-methylene carbons relative to ketone.

~22 ppm: Methyl carbons of the isopropyl tail.

Infrared Spectroscopy (IR)[5][6]
1735-1750 cm⁻¹: Strong Ester C=O stretch.[1][2]

1715 cm⁻¹: Strong Ketone C=O stretch.

2950-2850 cm⁻¹: C-H aliphatic stretch (enhanced by gem-dimethyl).

Part 5: Safety & Handling
Hazard Classification: Combustible Liquid (Category 4). Signal Word: Warning.

Hazard Statement Precautionary Measure

H227: Combustible liquid.
Keep away from heat/sparks/open flames. No

smoking.

H315: Causes skin irritation. Wear protective gloves (Nitrile/Neoprene).

H319: Causes serious eye irritation. Use chemical safety goggles.

Storage Stability:

Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pdf.benchchem.com/3190/An_In_depth_Technical_Guide_to_the_Infrared_Spectrum_of_Methyl_4_methyl_5_oxopentanoate.pdf
https://www.docbrown.info/page06/spectra/methyl-methanoate-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Avoid moisture; esters are susceptible to hydrolysis, and ketones can undergo

enolization/aldol reactions if exposed to acids/bases over time.

References
Collman, J. P., et al. (1972). Disodium Tetracarbonylferrate: A Transition-Metal Analog of the

Grignard Reagent. Accounts of Chemical Research. Link

Ballini, R., et al. (1984). A Simple Synthesis of Methyl 7-Oxoheptanoate. Synthetic

Communications. (Methodology analog). Link

Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical

Reviews. (Context for "Magic Methyl").[3][4] Link

PubChem Compound Summary. (2025). Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-

4).[5] National Center for Biotechnology Information. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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